

A Comparative Benchmarking Guide to Reactive Yellow 185 in Textile Applications

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Compound of Interest

Compound Name: Reactive yellow 185

Cat. No.: B1168554

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This guide provides an objective comparison of the performance of **Reactive Yellow 185** against two alternative reactive dyes, Reactive Yellow 145 and Reactive Yellow 86, in textile applications, specifically for dyeing cellulosic fibers like cotton. The information presented is supported by experimental data from various studies to assist in making informed decisions for textile dyeing processes.

Data Presentation: Performance Comparison

The following tables summarize the key performance indicators for **Reactive Yellow 185** and its alternatives. It is important to note that the data is compiled from different sources, and direct comparisons should be made with consideration of the varying experimental conditions.

Table 1: Color Fastness Properties

Property	Test Standard	Reactive Yellow 185	Reactive Yellow 145	Reactive Yellow 86
Light Fastness	ISO 105-B02	5-6	6-7	2
Washing Fastness (Staining)	ISO 105-C06	5	4-5	5
Washing Fastness (Fading)	ISO 105-C06	4-5	5	4-5
Perspiration Fastness (Acidic & Alkaline; Staining)	ISO 105-E04	5	4-5	5
Perspiration Fastness (Acidic & Alkaline; Fading)	ISO 105-E04	4-5	5	4
Dry Rubbing Fastness	ISO 105-X12	4-5	4-5	4-5
Wet Rubbing Fastness	ISO 105-X12	3	4	3
Oxygen Bleach Fastness	ISO 105-C09	3-4	4-5	5

Table 2: Dyeing Efficiency

Parameter	Reactive Yellow 185	Reactive Yellow 145	Reactive Yellow 86	Notes
Exhaustion (%)	Data Not Available	~70-80%	Data Not Available	Exhaustion rates are highly dependent on dyeing parameters (temperature, salt concentration, liquor ratio). Bifunctional reactive dyes generally exhibit higher exhaustion than monofunctional dyes.
Fixation (%)	Data Not Available	~90-95%	Data Not Available	Fixation efficiency indicates the percentage of dye that covalently bonds with the fiber. Higher fixation leads to better wash fastness and less effluent coloration. Bifunctional dyes typically show higher fixation rates.

Reactive Group Type				The type of reactive group influences the required dyeing temperature and alkali, as well as the stability of the dye-fiber bond.
	Bifunctional	Bifunctional		
	(Monochlorotriazine and Vinyl Sulfone)	(Monochlorotriazine and Vinyl Sulfone)	Monofunctional (Dichlorotriazine)	

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure reproducibility and comparability. Below are detailed protocols for the key experiments cited.

Dyeing Procedure (Exhaust Dyeing Method)

- Fabric Preparation: Scour and bleach 100% cotton knit fabric to ensure it is free from impurities.
- Dye Bath Preparation: Prepare a dyebath with a liquor ratio of 1:10 (1 part fabric to 10 parts water).
- Dyeing Process:
 - Set the dyebath temperature to 60°C.
 - Add a sequestering agent and maintain for 10 minutes.
 - Add the pre-dissolved reactive dye and run for 10 minutes.
 - Gradually add Glauber's salt (sodium sulfate) over 20 minutes.
 - Continue dyeing for another 30 minutes.
 - Add soda ash (sodium carbonate) to the dyebath to initiate fixation and run for 60 minutes.
- After-treatment:

- Drain the dyebath and give the fabric a cold rinse.
- Neutralize with acetic acid.
- Soap the dyed fabric at 95°C for 10 minutes with a suitable washing agent.
- Rinse with hot and then cold water.
- Dry the fabric at ambient temperature.

Determination of Exhaustion and Fixation Percentage

- Exhaustion (%E): Measure the absorbance of the dye solution before and after the dyeing process using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λ_{max}). The exhaustion percentage is calculated using the following formula: $\%E = [(A_0 - A_1) / A_0] \times 100$ Where A_0 is the initial absorbance of the dyebath and A_1 is the absorbance of the dyebath after dyeing.
- Fixation (%F): Strip the unfixed dye from a sample of the dyed fabric by washing with a standard soap solution. Measure the absorbance of the stripping solution. The fixation percentage is calculated as: $\%F = [((A_0 - A_1) - A_2) / (A_0 - A_1)] \times 100$ Where A_2 is the absorbance of the stripping solution.

Color Fastness Testing

- Color Fastness to Washing (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions (temperature, detergent, and abrasive action). The change in color of the specimen and the degree of staining on the adjacent fabric are assessed using grey scales.^{[1][2]}
- Color Fastness to Light (ISO 105-B02): A specimen of the dyed fabric is exposed to artificial light under specified conditions, along with a set of blue wool references. The color fastness is assessed by comparing the change in color of the specimen with that of the references.
- Color Fastness to Rubbing (ISO 105-X12): A specimen of the dyed fabric is rubbed with a dry and a wet cotton cloth under specified pressure. The degree of color transferred to the cotton cloths is assessed using a grey scale for staining.

- Color Fastness to Perspiration (ISO 105-E04): A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is treated with artificial perspiration solutions (acidic and alkaline), subjected to mechanical pressure, and dried. The change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the benchmarking process.

Caption: Experimental workflow for benchmarking reactive dye performance.

Caption: Key interactions in the reactive dyeing of cellulosic fibers.

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References

- 1. ijmcr.com [ijmcr.com]
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